2-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a unique structure that includes a pyrazole ring, a thiazole ring, and multiple aromatic substituents, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinated aromatic compounds, methyl-substituted aromatic compounds, and fluorinated aromatic amines. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole or thiazole rings.
Substitution: Aromatic substitution reactions can occur at the chlorinated or methylated positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve high selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different chemical and biological properties
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Properties
Molecular Formula |
C27H22ClFN4O2S |
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Molecular Weight |
521.0 g/mol |
IUPAC Name |
2-[2-[3-(4-chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C27H22ClFN4O2S/c1-16-2-4-17(5-3-16)22-14-23(18-6-8-19(28)9-7-18)33(32-22)27-31-26(35)24(36-27)15-25(34)30-21-12-10-20(29)11-13-21/h2-13,23-24H,14-15H2,1H3,(H,30,34) |
InChI Key |
VULILGZLUPSZMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=NC(=O)C(S4)CC(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
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